Cloprostenol sodium is a synthetic analog of prostaglandin F2α (PGF2α). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a prostaglandin analog and is widely employed in scientific research due to its ability to induce luteolysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Cloprostenol sodium is a valuable tool for studying reproductive processes, particularly in livestock animals, due to its ability to manipulate the estrous cycle. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Cloprostenol sodium is classified as a prostaglandin analog, specifically a synthetic derivative of prostaglandin F2α. Its chemical structure allows it to mimic the natural hormone's effects, which are crucial for various reproductive functions in animals. The compound is often derived from the chemical modification of naturally occurring prostaglandins and is utilized extensively in veterinary practices, particularly in cattle and swine.
Cloprostenol sodium has the molecular formula and a molecular weight of approximately 446.90 g/mol . The structure features a cyclopentane ring with multiple hydroxyl groups and a side chain that includes a chlorophenoxy group. The stereochemistry is crucial for its biological activity, with specific configurations enhancing its efficacy as a luteolytic agent.
Cloprostenol sodium undergoes various chemical reactions typical of prostaglandins:
The mechanism of action of cloprostenol sodium involves its binding to prostaglandin F receptors (specifically FP receptors) located on target tissues such as the corpus luteum and uterine smooth muscle. Upon binding:
Cloprostenol sodium has several significant applications in veterinary medicine:
Cloprostenol sodium, a synthetic prostaglandin F₂α (PGF₂α) analog, induces functional luteolysis by binding to specific receptors on luteal cells, triggering a cascade of intracellular events. This leads to the constriction of luteal blood vessels, disruption of progesterone synthesis, and eventual structural regression of the corpus luteum (CL). In cattle, cloprostenol administration reduces luteal blood flow (LBF) by 50% within 24 hours and eliminates detectable LBF in mature (Day-10) CL within 2–4 days post-treatment [2] [5]. Doppler ultrasonography studies confirm a dose-dependent response: A full dose (0.5 mg) causes complete LBF disappearance in 100% of Day-10 CL, while a half dose (0.25 mg) achieves this in only 63% of cases [2] [5].
Table 1: Luteolytic Efficacy of Cloprostenol Sodium in Holstein Heifers
CL Maturity | Dose (mg) | Complete LBF Disappearance | Time to Regression |
---|---|---|---|
Day-10 (Mature) | 0.5 | 100% (8/8 heifers) | 3.2 ± 0.7 days |
Day-10 (Mature) | 0.25 | 63% (5/8 heifers) | >4 days |
Day-4 (Immature) | 0.5 | 0% (0/8 heifers) | N/A |
Immature CL (Day-4) exhibit resistance to luteolysis due to underdeveloped vascular networks and reduced PGF₂α receptor density [7]. Sub-luteolytic doses (e.g., 83.3 μg) cause transient progesterone suppression (∼1 ng/mL at 24 hours), followed by hormonal rebound and CL recovery within 48 hours [7]. This "partial luteolysis" arises from incomplete activation of caspase-3 and insufficient disruption of steroidogenic enzymes [6].
Cloprostenol sodium binds selectively to the FP receptor (PTGFR), a G-protein coupled receptor abundant in luteal and uterine tissues. Its binding affinity (Ki) for bovine FP receptors is 12–50 nM, significantly higher than natural PGF₂α (Ki: 50–140 nM) [1] [8]. The D-isomer of cloprostenol sodium exhibits 3–4 times greater potency than the racemic DL-form due to stereospecific receptor interactions [3] [9].
Table 2: Binding Affinity of Cloprostenol Sodium Across Species
Species | Tissue | Ki (nM) | Ligand Used |
---|---|---|---|
Cow | Corpus Luteum membranes | 12–50 | [³H]PGF₂α |
Human | Recombinant FP receptor | 3.2 | [³H]PGF₂α |
Rat | Pseudopregnant ovary | 27 | [³H]PGF₂α |
Mouse | Swiss 3T3 cell membranes | 41 | [³H]17-phenyl-ω-trinor PGF₂α |
FP receptor activation triggers phospholipase C (PLC) signaling, increasing intracellular calcium and activating protein kinase C (PKC). This inhibits steroidogenic acute regulatory (StAR) protein expression, halting cholesterol transport into mitochondria and suppressing progesterone synthesis [1] [6]. In Nelore cows, cloprostenol administration upregulates FP receptor mRNA expression in endometrial tissue within 7 days postpartum, enhancing sensitivity to luteolytic signals [6].
Cloprostenol sodium indirectly modulates lactogenesis through interactions with prolactin (PRL) and oxytocin. In multiparous sows, post-farrowing injections of D-cloprostenol sodium increase serum prolactin by 30–40% and boost 21-day milk yield by 30.3% (176.72 kg vs. 135.63 kg in controls) [3]. This occurs via two mechanisms:
Notably, D-cloprostenol is more effective than DL-cloprostenol in shortening the weaning-to-estrus interval (WEI) by 1.5 days, linking improved lactation to faster reproductive cycling [3].
Cloprostenol sodium synchronizes parturition by inducing cervical dilation and rhythmic uterine contractions. In sows, a single dose (75 μg D-cloprostenol or 200 μg DL-cloprostenol) administered at 113 days of gestation:
This arises from cloprostenol’s dual action:
In postpartum cows, cloprostenol accelerates uterine involution by upregulating endometrial cyclooxygenase-2 (COX-2) and FP receptors, restoring ovarian cyclicity 18 days earlier than controls [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9